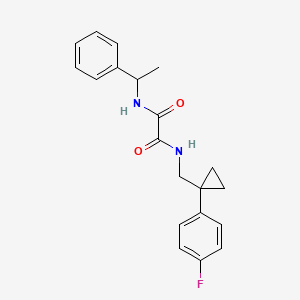

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(1-phenylethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(1-phenylethyl)oxalamide, also known as CPP-115, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in regulating GABA levels in the brain.

Aplicaciones Científicas De Investigación

- Researchers have investigated the compound’s potential as an anticancer agent. Its structural features suggest interactions with cellular targets, including kinases and receptors involved in cancer progression . Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types.

- The compound has been evaluated for its ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in oncogenesis and drug resistance . Targeting c-Met may offer therapeutic benefits in cancer treatment, making this an exciting avenue for exploration.

- The compound’s resemblance to indole-3-acetic acid (a plant hormone) raises questions about its impact on plant growth and development. Investigations into its effects on plant physiology and crop yield are ongoing .

- Beyond its biological applications, the compound’s synthetic route is of interest. Researchers have developed efficient methods for its synthesis, as demonstrated by the rapid and high-yield approach mentioned earlier .

Anticancer Properties

Met Kinase Inhibition

Plant Growth Regulation

Chemical Synthesis and Methodology

Mecanismo De Acción

Target of Action

It is structurally similar to certain fentanyl analogs , which primarily target the μ-opioid receptors . These receptors play a crucial role in pain perception and reward.

Mode of Action

Fentanyl and its analogs typically act as agonists at the μ-opioid receptors, binding to these receptors and triggering a response that can include analgesia (pain relief) and feelings of euphoria .

Biochemical Pathways

Activation of the μ-opioid receptors typically triggers a cascade of biochemical events, including inhibition of adenylate cyclase, decreased camp production, and subsequent downstream effects that can lead to analgesia .

Pharmacokinetics

Based on the known pharmacokinetics of similar compounds, we can anticipate that it may undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, may also be expected .

Result of Action

Activation of μ-opioid receptors typically results in hyperpolarization of neurons and inhibition of neurotransmitter release, leading to analgesic effects .

Propiedades

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-14(15-5-3-2-4-6-15)23-19(25)18(24)22-13-20(11-12-20)16-7-9-17(21)10-8-16/h2-10,14H,11-13H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAFFHOVCQHWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(1-phenylethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)

![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)

![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)

![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)

![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)

![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B2779799.png)

![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)